N,N-Diethylbenzo[c]cinnolin-2-amine
Description
N,N-Diethylbenzo[c]cinnolin-2-amine is a heterocyclic aromatic compound featuring a benzo[c]cinnolin core fused with a benzene ring and two nitrogen atoms at positions 1 and 2 of the bicyclic system. The amine group at position 2 is substituted with two ethyl groups, forming a tertiary amine. This compound belongs to the cinnolin family, characterized by their fused aromatic rings and nitrogen-containing heterocycles, which are of interest in medicinal chemistry and materials science due to their electronic properties .
Properties
CAS No. |
16371-76-9 |
|---|---|
Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
N,N-diethylbenzo[c]cinnolin-2-amine |
InChI |
InChI=1S/C16H17N3/c1-3-19(4-2)12-9-10-16-14(11-12)13-7-5-6-8-15(13)17-18-16/h5-11H,3-4H2,1-2H3 |
InChI Key |
GJYXMDPOQHWOSY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)N=NC3=CC=CC=C32 |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=NC3=CC=CC=C32 |
Synonyms |
2-(Diethylamino)benzo[c]cinnoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Physical and Spectroscopic Data
Key Observations :
- Ethyl substituents consistently exhibit triplet peaks near δ 1.24–1.28 ppm in ¹H NMR, characteristic of terminal methyl groups.
- The N–C carbon in thiazol derivatives resonates at ~45 ppm, while oxazol analogues show slight downfield shifts (~42–43 ppm) due to oxygen’s electronegativity .
- Brominated derivatives (e.g., 6-Bromo-N,N-diethylbenzo[d]thiazol-2-amine) show reduced yields (73%) compared to non-halogenated counterparts, likely due to steric hindrance during synthesis .
Key Observations :
- Palladium catalysis (e.g., iodobenzene-mediated C–H activation) is effective for thiazol derivatives but requires high-purity reagents .
- Nickel-based systems offer a cost-effective, oxygen-tolerant alternative for C–N bond formation, though yields for complex heterocycles remain unverified .
- Microwave-assisted synthesis improves reaction efficiency for oxazol derivatives, reducing time and energy inputs .
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